2-(2-ethoxy-4-formylphenoxy)-N,N-diethylacetamide
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Overview
Description
2-(2-Ethoxy-4-formylphenoxy)-N,N-diethylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure that includes an ethoxy group, a formyl group, and a diethylacetamide moiety, making it a versatile intermediate for synthesizing other chemicals.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethoxy-4-formylphenol and diethylamine.
Reaction Conditions: The reaction involves the acylation of 2-ethoxy-4-formylphenol with diethylamine in the presence of a suitable acylating agent, such as acetic anhydride, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group, forming an alcohol.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N,N-diethylacetamide.
Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N,N-diethylacetamide.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It serves as a building block in the synthesis of various industrial chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 2-(2-ethoxy-4-formylphenoxy)-N,N-diethylacetamide exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-(2-Ethoxy-4-formylphenoxy)acetic acid: This compound differs by having an acetic acid group instead of the diethylacetamide moiety.
2-(2-Ethoxy-4-formylphenoxy)acetamide: This compound has an acetamide group instead of the diethylacetamide group.
2-(2-Ethoxy-4-formylphenoxy)acetonitrile: This compound features a nitrile group instead of the diethylacetamide group.
Uniqueness: The presence of the diethylacetamide group in 2-(2-ethoxy-4-formylphenoxy)-N,N-diethylacetamide provides unique chemical properties and reactivity compared to its analogs, making it suitable for specific applications where other similar compounds may not be effective.
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-16(5-2)15(18)11-20-13-8-7-12(10-17)9-14(13)19-6-3/h7-10H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBLWLRRWJVNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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